2-bromo-5-(cyclohexylsulfamoyl)-N-phenylbenzamide
Description
Properties
IUPAC Name |
2-bromo-5-(cyclohexylsulfamoyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c20-18-12-11-16(26(24,25)22-15-9-5-2-6-10-15)13-17(18)19(23)21-14-7-3-1-4-8-14/h1,3-4,7-8,11-13,15,22H,2,5-6,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTWDIOCTVIQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzoic Acid Derivatives
Bromination is directed by the electron-withdrawing carboxylic acid group, favoring substitution at the ortho and para positions. For 2-bromo-N-phenylbenzamide, bromination of benzoic acid derivatives is optimized using Lewis acid catalysts such as FeBr₃. For example, bromination of benzoic acid with bromine (Br₂) in the presence of FeBr₃ yields 2-bromobenzoic acid as the major product. Subsequent conversion to the acid chloride (via thionyl chloride) and coupling with aniline produces 2-bromo-N-phenylbenzamide.
Key Reaction Conditions:
-
Catalyst: FeBr₃ (1.2 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
The introduction of the sulfonyl chloride group at the 5-position of the benzamide scaffold is critical for subsequent sulfonamide formation. This step employs chlorosulfonic acid (ClSO₃H) under controlled conditions to avoid over-sulfonation.
Directed Sulfonation of 2-Bromo-N-Phenylbenzamide
The amide group in 2-bromo-N-phenylbenzamide acts as a meta-director , guiding sulfonation to the 5-position of the benzene ring. Reaction with chlorosulfonic acid at 0–5°C produces 2-bromo-5-(chlorosulfonyl)-N-phenylbenzamide.
Optimized Parameters:
-
Reagent: Chlorosulfonic acid (2.5 equiv)
-
Solvent: Dry dichloromethane
-
Temperature: 0°C (gradual warming to room temperature)
-
Reaction Time: 4–6 hours
Formation of the Cyclohexylsulfamoyl Group
The sulfonyl chloride intermediate is reacted with cyclohexylamine to form the sulfonamide moiety. This step is analogous to methodologies described for related sulfonamide syntheses.
Coupling with Cyclohexylamine
A solution of 2-bromo-5-(chlorosulfonyl)-N-phenylbenzamide in DCM is treated with cyclohexylamine and triethylamine (TEA) as a base. The reaction proceeds via nucleophilic displacement of the chloride by the amine.
Representative Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (3.0 equiv) |
| Temperature | Room temperature |
| Reaction Time | 12–16 hours |
| Yield | 21–25% (after purification) |
Challenges and Optimizations:
-
Solvent Effects: Dimethylformamide (DMF) co-solvent improves amine solubility but may reduce yields due to side reactions.
-
Stoichiometry: Excess cyclohexylamine (2.5 equiv) enhances conversion but complicates purification.
Alternative Synthetic Pathways
Sequential Bromination and Sulfonamide Formation
An alternative approach involves brominating 5-(cyclohexylsulfamoyl)-N-phenylbenzamide. However, bromination post-sulfonamide formation is less efficient due to the electron-withdrawing nature of the sulfonamide group, which deactivates the ring.
One-Pot Sulfonation-Bromination
Attempts to combine sulfonation and bromination in a single step resulted in poor regioselectivity, with bromine incorporation at undesired positions (e.g., 4-position ).
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the dominant synthetic routes:
| Route | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination → Sulfonation → Coupling | Sequential functionalization | 21–25 | ≥95 |
| Sulfonation → Bromination → Coupling | Early sulfonamide formation | 15–18 | 89–92 |
Insights:
-
The Bromination → Sulfonation → Coupling sequence offers superior regioselectivity despite moderate yields.
-
Purification challenges in the coupling step (e.g., residual amines) necessitate iterative column chromatography.
Mechanistic Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclohexylsulfamoyl)-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or alcohols, depending on the functional group reduced.
Scientific Research Applications
2-Bromo-5-(cyclohexylsulfamoyl)-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-(cyclohexylsulfamoyl)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfamoyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
The following analysis compares 2-bromo-5-(cyclohexylsulfamoyl)-N-phenylbenzamide with structurally and functionally related N-phenylbenzamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Functional Analogues
Key Comparative Insights
Antiviral Activity
- The cyclohexylsulfamoyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs like 2a , which required ring B substitutions to resist degradation .
- Bromine substitution (e.g., in 1e and the target compound) correlates with antiviral potency against EV71, suggesting bromine’s role in target binding or electronic effects .
Anticancer Potential
- Imidazole-based derivatives (e.g., 4a–j ) demonstrate that heterocyclic substituents (e.g., imidazole) enhance cytotoxicity, whereas the target compound’s cyclohexylsulfamoyl group may offer distinct mechanisms (e.g., kinase inhibition) .
Physicochemical Properties
- The cyclohexylsulfamoyl group increases molecular weight and hydrophobicity compared to methoxy or amino substituents (e.g., 1e), which could affect bioavailability.
- Bromine’s electronegative effects may stabilize aromatic rings, as seen in 2-bromo-5-methoxy-N,N-dimethylbenzamide , though its impact on LogP requires experimental validation .
Biological Activity
2-bromo-5-(cyclohexylsulfamoyl)-N-phenylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that may contribute to its biological efficacy, making it a subject of interest in various research studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C17H22BrN2O2S
- Molecular Weight: 396.34 g/mol
Structural Features
The compound consists of:
- A bromine atom at the 2-position of the benzene ring.
- A cyclohexylsulfamoyl group that may enhance its interaction with biological targets.
- An N-phenyl substituent that could influence its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfamoyl derivatives often possess activity against various bacterial and fungal strains. The presence of the sulfamoyl group is crucial for this activity, as it may interact with bacterial enzymes or cellular structures, inhibiting their function.
| Compound | Activity Type | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Various bacterial strains |
| Related Sulfamoyl Compounds | Antibacterial, Antifungal | E. coli, S. aureus, C. albicans |
Anticancer Potential
The anticancer potential of this compound has been explored through various in vitro studies. The compound may exert its effects by inhibiting specific enzymes involved in cell proliferation or by inducing apoptosis in cancer cells. The mechanism of action could involve the modulation of signaling pathways that are critical for tumor growth.
Case Studies
- In Vitro Studies: In a study examining the cytotoxic effects of related compounds on cancer cell lines, it was found that sulfamoyl derivatives demonstrated significant inhibition of cell growth in breast and colon cancer cells.
- Mechanistic Insights: Further investigations revealed that these compounds might induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. Enzymes such as carbonic anhydrase and certain proteases have been identified as potential targets. Inhibiting these enzymes can disrupt critical biological processes, offering therapeutic avenues for conditions like glaucoma or cancer.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other sulfamoyl derivatives to highlight its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar sulfamoyl structure | Moderate antibacterial |
| Compound B | Different substituents | Low anticancer activity |
| This compound | Unique bromine and cyclohexyl groups | High antimicrobial and anticancer potential |
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:
- In Vivo Studies: Evaluating efficacy and safety in animal models.
- Structure-Activity Relationship (SAR): Investigating how variations in structure affect biological activity.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-5-(cyclohexylsulfamoyl)-N-phenylbenzamide?
The compound is synthesized via a multi-step route involving sulfonamide formation, bromination, and amide coupling. Key steps include:
- Sulfamoyl group introduction using cyclohexylamine and sulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C, inert atmosphere).
- Bromination via electrophilic aromatic substitution (e.g., NBS or Br₂ in DCM, controlled stoichiometry).
- Buchwald-Hartwig coupling or Ullmann-type reactions for aryl-amide bond formation. Critical parameters: Temperature control (±2°C), moisture-free environments, and intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can researchers confirm the purity and structural integrity of this compound?
Analytical methods include:
- NMR (¹H/¹³C): Verify substituent positions (e.g., bromine deshielding effects at C2, cyclohexyl group multiplicity).
- HPLC-MS : Assess purity (>98%) and molecular ion peaks ([M+H]⁺ expected at ~447 m/z).
- X-ray crystallography : Resolve steric effects from the cyclohexyl group and sulfamoyl orientation (single-crystal data collection at 173 K recommended) .
Q. What storage conditions are optimal for this compound?
Store in amber vials under argon at –20°C to prevent hydrolysis of the sulfamoyl group. Avoid exposure to light, humidity, and protic solvents. Stability tests show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields for this compound?
Apply Taguchi or factorial design to screen variables:
- Factors: Catalyst loading (Pd/Cu), solvent polarity (DMF vs. toluene), temperature (80–120°C).
- Response surface methodology (RSM) identifies optimal conditions (e.g., 5 mol% Pd(OAc)₂, DMF, 100°C). Statistical validation via ANOVA (p < 0.05) reduces trial runs by 40% while maintaining >85% yield .
Q. What computational tools predict the compound’s reactivity in novel reactions?
Use density functional theory (DFT) to model:
Q. How to resolve contradictory bioactivity data in enzyme inhibition assays?
Address discrepancies via:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).
- Isothermal titration calorimetry (ITC) : Confirm stoichiometry and enthalpy-driven interactions.
- Cryo-EM : Visualize binding modes in enzyme active sites (e.g., sulfamoyl group H-bonding with catalytic residues) .
Q. What strategies mitigate solubility challenges in biological assays?
Q. How does steric hindrance from the cyclohexyl group impact reaction selectivity?
The bulky cyclohexylsulfamoyl group:
- Reduces para-substitution in electrophilic reactions (e.g., nitration yields 85% meta-product).
- Enhances stereoselectivity in chiral resolutions (e.g., HPLC with cellulose-based columns, α = 1.5). MD simulations (AMBER) show torsional strain limits rotational freedom, favoring specific transition states .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
